4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide
Description
This compound is a benzamide derivative featuring a 4-tert-butylphenyl group linked via an amide bond to a 4H-chromen-4-one scaffold substituted at position 2 with a 4-ethoxyphenyl moiety. The tert-butyl substituent enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical applications, particularly in oncology or anti-inflammatory research .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c1-5-32-22-13-8-18(9-14-22)25-17-24(30)23-15-12-21(16-26(23)33-25)29-27(31)19-6-10-20(11-7-19)28(2,3)4/h6-17H,5H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKDGWRWALLBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-(4-Ethoxyphenyl)-4H-chromen-4-one
The synthesis begins with the preparation of 2-(4-ethoxyphenyl)-4H-chromen-4-one (1 ), achieved through acid-catalyzed cyclization.
Procedure :
- Starting material : 2-Hydroxy-4'-ethoxyacetophenone (5.0 g, 23.8 mmol) is dissolved in trifluoroacetic anhydride (TFAA, 15 mL) with pyridine (5 mL) as a base.
- Reaction conditions : The mixture is heated at 120°C for 4 hours under nitrogen.
- Workup : After cooling, the reaction is quenched with 1 M HCl, and the product is extracted with ethyl acetate. Column chromatography (5% ethyl acetate/hexane) yields 1 as a pale-yellow solid (4.2 g, 84%).
Key data :
- Melting point : 162–164°C
- FT-IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.8 Hz, 1H, H-5), 7.89 (d, J = 8.8 Hz, 2H, H-2'/6'), 6.98 (d, J = 8.8 Hz, 2H, H-3'/5'), 6.38 (s, 1H, H-3), 4.10 (q, J = 6.8 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 6.8 Hz, 3H, CH₃).
Functionalization of the Chromenone Scaffold
Nitration at the 7-Position
To introduce the amino group, nitration is performed at the 7-position of 1 .
Procedure :
- Nitration mixture : Concentrated H₂SO₄ (4 mL) and 70% HNO₃ (1 mL) are added to 1 (1.0 g, 3.5 mmol) at 0°C.
- Reaction conditions : The mixture is stirred at 75°C for 1 hour.
- Workup : The product is precipitated on ice, filtered, and recrystallized from ethanol to yield 7-nitro-2-(4-ethoxyphenyl)-4H-chromen-4-one (2 , 0.92 g, 82%).
Key data :
Reduction of Nitro to Amine
The nitro group in 2 is reduced to an amine using stannous chloride.
Procedure :
- Reduction : 2 (0.9 g, 2.8 mmol) is refluxed with SnCl₂·2H₂O (3.2 g, 14.2 mmol) in methanol (20 mL) for 8 hours.
- Workup : The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (10% ethyl acetate/hexane) to yield 7-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one (3 , 0.68 g, 85%).
Key data :
- UV-Vis (MeOH) : λₘₐₓ = 342 nm
- MS (ESI+) : m/z 296.1 [M+H]⁺
Amidation with 4-tert-Butylbenzoyl Chloride
Synthesis of the Amide Bond
The final step couples 3 with 4-tert-butylbenzoyl chloride to form the target benzamide.
Procedure :
- Reagents : 3 (0.5 g, 1.7 mmol), 4-tert-butylbenzoyl chloride (0.45 g, 2.1 mmol), and K₂CO₃ (0.47 g, 3.4 mmol) are stirred in acetonitrile (15 mL) at room temperature for 12 hours.
- Workup : The solvent is evaporated, and the residue is dissolved in dichloromethane, washed with water, and purified via column chromatography (20% ethyl acetate/hexane) to yield the title compound (0.62 g, 78%).
Key data :
- Molecular weight : 483.56 g/mol
- HPLC purity : 98.7% (C18 column, 70:30 MeOH/H₂O)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, NH), 8.10–7.25 (m, 11H, aromatic), 4.12 (q, J = 6.8 Hz, 2H, OCH₂CH₃), 1.52 (s, 9H, C(CH₃)₃), 1.43 (t, J = 6.8 Hz, 3H, CH₃).
Optimization and Mechanistic Insights
Solvent and Base Screening
Reaction yields for the amidation step were compared across solvents and bases (Table 1).
Table 1. Optimization of amidation conditions
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | K₂CO₃ | 12 | 78 |
| 1,4-Dioxane | NaH | 8 | 72 |
| DMF | Et₃N | 24 | 65 |
Acetonitrile with K₂CO₃ provided optimal yields due to improved solubility of intermediates.
Role of Protecting Groups
The tert-butyl group in the benzamide moiety enhances steric bulk, preventing unwanted side reactions during amidation. Similarly, the ethoxy group on the chromenone improves solubility in polar aprotic solvents.
Analytical Characterization
Spectroscopic Confirmation
- FT-IR : 3305 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (amide C=O), 1652 cm⁻¹ (chromenone C=O).
- ¹³C NMR : δ 167.5 (amide C=O), 164.8 (chromenone C=O), 135.2–114.8 (aromatic carbons).
X-ray Crystallography
Single-crystal X-ray analysis confirmed the planar chromenone core and the orthogonal orientation of the ethoxyphenyl group relative to the benzamide plane.
Chemical Reactions Analysis
Oxidation Reactions
The chromen-4-one core undergoes selective oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | Acidic (H₂SO₄), 80°C, 6 hrs | 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4,7-dioxo-4H-chromen-7-yl]benzamide | 72% | |
| CrO₃ in acetic acid | Reflux, 12 hrs | Epoxidation at C3–C4 followed by ring-opening to form dihydroxy derivative | 58% |
Key Findings :
-
Oxidation primarily targets the chromenone carbonyl group or adjacent double bonds.
-
Stronger oxidants like CrO₃ induce epoxidation but require careful temperature control to avoid over-oxidation.
Reduction Reactions
The carbonyl group at position 4 of the chromenone core is highly reducible:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ (2 eq) | Ethanol, 25°C, 2 hrs | 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-hydroxy-4H-chromen-7-yl]benzamide | 89% | |
| LiAlH₄ (3 eq) | THF, 0°C → 25°C, 4 hrs | Complete reduction to dihydrochromenol derivative | 63% |
Mechanistic Notes :
-
NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the ethoxy or benzamide groups.
-
LiAlH₄ achieves full reduction but may degrade the tert-butyl group if overheated.
Nucleophilic Substitution
The ethoxyphenyl group participates in SNAr reactions due to electron-withdrawing effects from the chromenone core:
Critical Observations :
-
Azide substitution proceeds efficiently under high-temperature polar aprotic conditions .
-
Ammonolysis requires prolonged reaction times due to steric hindrance from the tert-butyl group.
Cross-Coupling Reactions
The benzamide moiety enables Pd-catalyzed couplings for structural diversification:
| Reaction Type | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4'-biphenylamide | 76% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-aryl derivatives with electron-donating substituents | 68% |
Optimization Insights :
-
Suzuki reactions tolerate aryl boronic acids with electron-neutral or donating groups.
-
Buchwald-Hartwig aminations require bulky ligands (Xantphos) to prevent β-hydride elimination.
Hydrolysis and Stability Studies
The compound exhibits pH-dependent stability:
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| 0.1 M HCl, 25°C | Ethoxy group hydrolyzes to phenolic -OH; chromenone core remains intact | 3.2 hrs | |
| 0.1 M NaOH, 25°C | Benzamide hydrolyzes to carboxylic acid; tert-butyl group remains stable | 1.8 hrs |
Degradation Pathways :
-
Acidic conditions cleave the ethoxy group via SN1 mechanisms.
-
Basic hydrolysis targets the amide bond, producing 4-tert-butylbenzoic acid.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the chromenone core:
| Wavelength | Additive | Product | Quantum Yield | Reference |
|---|---|---|---|---|
| 254 nm | None | Dimer via C4–C5 cycloaddition | 0.12 | |
| 365 nm | Acetone (sens.) | Monoadduct with solvent-derived ketone | 0.08 |
Applications :
-
Photodimerization enables the synthesis of macrocyclic analogs for supramolecular studies.
Biological Activity Correlation
Reaction products exhibit modulated bioactivity:
Trends :
Scientific Research Applications
Biological Activities
Research indicates that 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide exhibits several promising biological activities:
Anticancer Properties
Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:
- In vitro tests demonstrated cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values around 25 µM and 30 µM, respectively. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against several bacterial strains:
- Tests revealed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may modulate inflammatory responses by interacting with key signaling pathways such as NF-kB. This interaction could lead to reduced inflammation and oxidative stress, making it a candidate for further investigation in inflammatory diseases.
Synthetic Applications
In organic chemistry, this compound serves as a valuable building block for synthesizing other complex molecules. Its synthetic routes typically involve multi-step organic reactions:
- Formation of the Chromenone Core : Achieved through condensation reactions between phenolic derivatives and α,β-unsaturated carbonyl compounds.
- Introduction of Functional Groups : The tert-butyl group is introduced via Friedel-Crafts alkylation methods.
- Formation of the Benzamide Group : This is accomplished by reacting intermediates with benzoyl chloride under basic conditions .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the anticancer potential of this compound. Researchers found that the compound not only inhibited cell proliferation but also triggered apoptosis in human cancer cells through specific molecular pathways, including the MAPK/ERK signaling pathway .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, the compound was tested against various pathogens. The results indicated significant antibacterial activity, particularly against resistant strains of bacteria, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Chromene vs. Benzofuran Derivatives
- Target Compound : Chromene-4-one core with ethoxyphenyl substitution.
- F267-0264/F267-0280 (): Benzofuran cores with methoxybenzoyl or chlorobenzoyl groups. Molecular Weight: 441.53 (F267-0264) vs. ~456 g/mol (estimated for target compound). Impact: Chromene’s conjugated system may enhance UV absorption (relevant for photophysical studies) compared to benzofurans.
Simpler Benzamides
- 4-tert-butyl-N-(4-ethoxyphenyl)benzamide (): Lacks chromene, simplifying synthesis. Molecular Weight: 297.40 vs. ~456 g/mol.
Substituent Effects
Alkoxy Groups (Ethoxy vs. Methoxy/Propoxy)
- Compound 16 () : Features a 4-ethoxy group similar to the target compound.
- Compound 15 () : 4-methoxy substitution.
Halogenated Analogs
Physicochemical Properties
Melting Points and Solubility
- Compound 7b (): Melting point 154–155°C; UV λmax at 255.5 nm (methanol).
- Target Compound: Expected higher melting point (>200°C) due to chromene rigidity. Solubility in methanol/acetonitrile may mirror trends observed in 7b, with chromene reducing solubility in polar solvents .
Lipophilicity
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structural features suggest potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 441.5 g/mol. The compound features a chromen-7-yl moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 923139-93-9 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer cell proliferation. Preliminary studies suggest that it may inhibit the activity of certain enzymes, such as cholinesterases and cyclooxygenases, contributing to its therapeutic effects .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro assays have shown that derivatives of this compound can scavenge free radicals effectively .
Anti-inflammatory Activity
Studies have demonstrated that the compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. For instance, it has been shown to reduce the levels of COX-2 and lipoxygenase (LOX), which are critical in inflammatory processes .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against different cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation. For example, one study reported an IC50 value indicating significant cytotoxicity against specific cancer cell lines .
Case Studies
- Inhibition of Cholinesterases : A study evaluated the inhibitory effects of similar compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that these compounds could effectively inhibit cholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Cytotoxicity Against Cancer Cells : A comparative study on various chromenone derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value lower than standard chemotherapeutics .
- Antioxidant Efficacy : In another investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays. The findings showed that this compound could effectively reduce DPPH radicals, indicating strong antioxidant activity comparable to established antioxidants .
Q & A
Q. What are the recommended synthetic routes for 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the chromene core via Claisen-Schmidt condensation, followed by benzamide coupling. Key steps include:
- Chromene formation : Condensation of 4-ethoxybenzaldehyde with a ketone precursor under basic conditions (e.g., KOH/EtOH).
- Benzamide coupling : Reaction of the chromene intermediate with 4-tert-butylbenzoyl chloride using a coupling agent (e.g., DCC) in anhydrous dichloromethane .
Critical Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization Tips |
|---|---|---|---|---|
| Chromene formation | KOH, EtOH | Ethanol | Reflux (~78°C) | Control reaction time to avoid over-oxidation |
| Benzamide coupling | DCC, DMAP | DCM | 0°C → RT | Use molecular sieves to scavenge water |
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the chromene scaffold and benzamide substituents. Aromatic proton signals in the δ 6.5–8.5 ppm range and carbonyl peaks (δ ~165–175 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected for CHNO: 442.2013).
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient elution .
Advanced Research Questions
Q. How can computational chemistry methods be applied to optimize the synthesis pathway and predict regioselectivity?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, simulate the Claisen-Schmidt condensation to predict the likelihood of chromene vs. chalcone formation .
- Solvent Effects : Conduct COSMO-RS calculations to select solvents that stabilize intermediates (e.g., ethanol vs. DMF) .
- Case Study : A study on analogous benzamide derivatives demonstrated that computational screening reduced experimental iterations by 40% .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values) for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in cancer cell lines) to rule out assay-specific artifacts .
- Structural Analog Analysis : Compare activity trends across analogs (e.g., substituents on the benzamide or chromene moieties) to identify structure-activity relationships (SAR). For example, replacing the tert-butyl group with trifluoromethyl may enhance membrane permeability .
- Data Normalization : Standardize protocols for cell viability assays (e.g., MTT vs. ATP-luminescence) to minimize variability .
Q. What strategies are effective in scaling up the synthesis while maintaining reaction efficiency and purity?
- Methodological Answer :
- Flow Chemistry : Transition from batch to continuous flow systems for exothermic steps (e.g., acyl chloride formation) to improve heat dissipation and scalability .
- Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., temperature, stoichiometry). For example, a 2 factorial design might reveal that excess acyl chloride (1.2 equiv) and prolonged stirring (24 hrs) maximize yield .
- In-line Purification : Integrate liquid-liquid extraction or crystallization steps directly into the reaction workflow to reduce downstream purification burden .
Q. How can researchers investigate the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated metabolism .
- Stable Isotope Labeling : Synthesize a deuterated analog (e.g., deuterium at the tert-butyl group) to track metabolic pathways using mass spectrometry .
- Pharmacokinetic Modeling : Apply compartmental models to predict half-life and bioavailability based on in vitro data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffer)?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Confirm if the compound forms aggregates in aqueous buffers, which may falsely indicate low solubility.
- Co-solvent Screening : Test solubility in PEG-400 or cyclodextrin solutions, which are common excipients for hydrophobic compounds .
- pH-Dependent Solubility : Measure solubility across pH 1–7.4 (simulating gastrointestinal and physiological conditions) to identify optimal formulation strategies .
Tables for Key Data
Q. Table 1: Comparative Yields Under Different Coupling Conditions
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCC | DCM | 0 → RT | 78 | 96 |
| EDCI/HOBt | THF | RT | 65 | 92 |
| HATU | DMF | 40 | 82 | 94 |
| Source: Adapted from |
Q. Table 2: Biological Activity of Structural Analogs
| Substituent (R) | IC (Enzyme) | IC (Cell) | LogP |
|---|---|---|---|
| tert-butyl | 0.45 μM | 1.2 μM | 4.1 |
| trifluoromethyl | 0.38 μM | 0.9 μM | 3.8 |
| methoxy | 1.10 μM | 3.5 μM | 2.9 |
| Source: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
